(rel)-BMS-641988

説明

AR Antagonist BMS-641988 is an androgen receptor (AR) antagonist with potential antineoplastic and anti-androgenic activities. BMS-641988 binds to the androgen receptor in target tissues, thereby preventing androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot be translocated to the nucleus. This may inhibit androgen-dependent gene expression, subsequently leading to an inhibition of cell growth and apoptosis in AR-expressing cells.

an antiandrogen and hormonal antineoplastic agent; structure in first source

特性

CAS番号 |

1093276-09-5 |

|---|---|

分子式 |

C20H20F3N3O5S |

分子量 |

471.5 g/mol |

IUPAC名 |

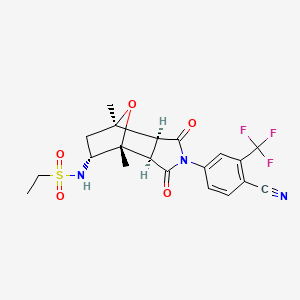

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |

InChI |

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1 |

InChIキー |

HYNANJUKEMCYEQ-HIGHGGLBSA-N |

異性体SMILES |

CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

正規SMILES |

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

製品の起源 |

United States |

Foundational & Exploratory

(rel)-BMS-641988: A Technical Guide to its Mechanism of Action as a Novel Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988 is a potent, nonsteroidal small molecule that acts as a competitive antagonist of the androgen receptor (AR). Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated high binding affinity for the AR and superior efficacy in preclinical models compared to the first-generation antiandrogen, bicalutamide.[1][2][3] Despite its promising preclinical profile, clinical development was halted during Phase I trials due to a seizure event in a patient.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a direct and potent competitive antagonist of the androgen receptor.[1] The androgen signaling pathway is a critical driver in the development and progression of prostate cancer.[2][4] In the canonical pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[5][6] Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote prostate cancer cell growth and survival.[5][6][7]

This compound competitively binds to the LBD of the AR, preventing the binding of endogenous androgens.[1] This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in the transcription of AR-target genes and a cytostatic effect on prostate cancer cells.[8] Preclinical studies have shown that treatment with BMS-641988 results in a gene expression profile more similar to that of castration than treatment with bicalutamide, indicating a more profound inhibition of AR signaling.[3]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comparison | Reference(s) |

| Ki (nM) | 10 | MDA-MB-453 | - | [1] |

| IC50 (nM) | 56 | MDA-MB-453 | 3- to 7-fold more potent than bicalutamide | [1][9] |

| AR Binding Affinity | 20-fold higher than bicalutamide | MDA-MB-453 | - | [1][10] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Comparison | Reference(s) |

| CWR22-BMSLD1 | This compound | 90 mg/kg, p.o., qd | >90% | Superior to bicalutamide | [2][3] |

| CWR22-BMSLD1 | Bicalutamide | 150 mg/kg, p.o., qd | <50% | - | [3] |

| LuCaP 23.1 | This compound | Not specified | Induced stasis | More potent than bicalutamide | [3][8] |

Metabolism

This compound is metabolized in vivo into two active metabolites, BMS-570511 and BMS-501949. The transformation is initiated by the cytochrome P450 enzyme CYP3A4, which converts BMS-641988 to BMS-570511. Subsequently, cytosolic reductases reduce BMS-570511 to BMS-501949. All three compounds, the parent drug and its two metabolites, exhibit similar antiandrogenic activity.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

-

Cell Line: MDA-MB-453 human breast adenocarcinoma cells, which endogenously express wild-type AR, were used for the binding assays for BMS-641988.[10]

-

Radioligand: A radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT), is used.[10]

-

Protocol Outline:

-

Cell Preparation: MDA-MB-453 cells are cultured and harvested.

-

Incubation: Whole cells or cell lysates are incubated with a fixed concentration of the radioligand ([³H]DHT) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Androgen Receptor Transactivation Assay

This cell-based assay measures the functional antagonist activity (IC50) of a compound by quantifying its ability to inhibit androgen-induced transcription of a reporter gene.

-

Cell Line: A suitable host cell line (e.g., CHO-K1, PC-3) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid.[11][12] The reporter plasmid contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., containing AREs). For BMS-641988, a transiently transfected reporter system in MDA-MB-453 cells was utilized with a secreted alkaline phosphatase reporter gene driven by the AR-dependent PSA promoter.[2]

-

Protocol Outline:

-

Cell Seeding: The transfected cells are seeded into multi-well plates.

-

Treatment: The cells are treated with a known androgen agonist (e.g., DHT) to stimulate AR-mediated transcription, in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The cells are incubated to allow for gene expression and production of the reporter protein.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The results are used to generate a dose-response curve, and the IC50 value is determined.

-

Human Prostate Cancer Xenograft Models

In vivo efficacy of this compound was evaluated in human prostate cancer xenograft models, which involve the transplantation of human prostate cancer cells or tissues into immunodeficient mice.

-

Xenograft Models: The CWR22-BMSLD1 and LuCaP 23.1 human prostate cancer xenograft models were used to test the efficacy of BMS-641988.[2][3] The CWR-22 model is derived from a primary prostate adenocarcinoma and expresses an AR with a H874Y mutation in the ligand-binding domain.[10]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Protocol Outline:

-

Tumor Implantation: Human prostate cancer cells (e.g., CWR22-BMSLD1) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups and dosed with the vehicle control, this compound, or a comparator drug (e.g., bicalutamide). For the CWR22-BMSLD1 model, BMS-641988 was administered orally at 90 mg/kg daily.[2]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined treatment duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Visualizations

Signaling Pathway

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: Preclinical Evaluation Workflow for an AR Antagonist like this compound.

Metabolic Pathway

References

- 1. BMS-641988 - Wikipedia [en.wikipedia.org]

- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

what is (rel)-BMS-641988

An In-depth Technical Guide to (rel)-BMS-641988 For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is the relative configuration of BMS-641988, a potent, orally active, nonsteroidal androgen receptor (AR) antagonist.[1][2][3] Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significant preclinical efficacy, surpassing the then-standard antiandrogen, bicalutamide (B1683754).[4][5] However, its clinical development was halted during Phase I trials due to a seizure event in a patient, highlighting a key safety liability.[6][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, metabolic pathway, and relevant experimental methodologies.

Core Compound Details

| Identifier | Value |

| IUPAC Name | N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-5-yl]ethanesulfonamide[6] |

| Molecular Formula | C₂₀H₂₀F₃N₃O₅S[6] |

| Molar Mass | 471.45 g·mol⁻¹[6] |

| Drug Class | Nonsteroidal Antiandrogen[6] |

| Developer | Bristol-Myers Squibb[6] |

| Indication | Prostate Cancer (investigational)[6] |

Mechanism of Action

BMS-641988 functions as a potent competitive antagonist of the androgen receptor (AR).[6] In the canonical AR signaling pathway, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus.[4][8] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cancer cell proliferation and survival.[4][9]

BMS-641988 directly competes with endogenous androgens for the ligand-binding domain of the AR.[10] By occupying this site, it prevents the receptor's activation, subsequent nuclear translocation, and binding to AREs, thereby inhibiting the transcription of AR target genes.[10] Preclinical studies demonstrated that the gene expression profile resulting from BMS-641988 treatment was more akin to castration than to treatment with bicalutamide.[8]

dot

Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.

Metabolism

In vitro studies have shown that BMS-641988 is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into an active metabolite, BMS-570511. This metabolite is subsequently reduced by cytosolic reductases to a second active metabolite, BMS-501949.[6][11] All three compounds—the parent drug and its two metabolites—exhibit similar potent antiandrogenic activity.[6][11]

dot

Caption: Metabolic pathway of BMS-641988.

Quantitative Preclinical Data

BMS-641988 demonstrated superior potency compared to bicalutamide in a range of preclinical assays.

Table 1: In Vitro Activity

| Parameter | Cell Line | BMS-641988 | Bicalutamide | Reference |

| AR Binding (Ki) | MDA-MB-453 | 1.8 ± 0.2 nM | 37 ± 3 nM | [11] |

| AR Transactivation (IC₅₀) | MDA-MB-453 | 16 ± 3 nM | 173 ± 67 nM | [11] |

| AR Transactivation (IC₅₀) | LNCaP | 153 ± 77 nM | 935 ± 257 nM | [11][12] |

Note: One source reports a Ki of 10 nM and a general IC₅₀ of 56 nM.[6]

Table 2: In Vivo Efficacy (CWR-22-BMSLD1 Xenograft Model)

| Compound | Dose | Treatment Duration | Tumor Growth Inhibition (%TGI) | Reference |

| BMS-641988 | 90 mg/kg, p.o., qd | 45 days | >90% (sustained) | [4][8] |

| Bicalutamide | 150 mg/kg, p.o., qd | 35 days | <50% (followed by regrowth) | [4][8] |

Clinical Trial Data

A first-in-human, Phase I dose-escalation study (5 mg to 150 mg daily) was conducted in 61 men with CRPC.[5][7]

Table 3: Phase I Clinical Trial Outcomes

| Parameter | Result | Reference |

| Partial Response | 1 of 61 patients | [5][7] |

| Stable Disease | 17 of 23 evaluable patients (74%) | [5][7] |

| Median Duration of Stable Disease | 15 weeks (range 8–32) | [5][7] |

| ≥30% PSA Decline | 10 of 61 patients (16%) | [5][7] |

The study revealed limited antitumor activity despite achieving target drug exposures.[7] Evidence of partial agonism was also observed, as some patients experienced a PSA decline upon drug withdrawal.[5][7]

Safety and Tolerability

The clinical development of BMS-641988 was terminated due to significant safety concerns.

-

Seizures: One patient experienced an epileptic seizure at a dose of 60 mg administered twice daily.[5][7] This is believed to be linked to the molecule's activity as a negative allosteric modulator of the GABA-A receptor.[6]

-

QT Prolongation: The compound was observed to cause some drug-induced QT prolongation.[6]

Experimental Protocols

The following sections describe representative protocols for the key assays used to characterize BMS-641988. These are based on standard methodologies and may not reflect the exact protocols used by Bristol-Myers Squibb.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. A representative protocol using rat prostate cytosol is outlined below.[13]

Materials:

-

Rat ventral prostate tissue

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol) with protease inhibitors

-

Radiolabeled ligand: [³H]DHT (dihydrotestosterone)

-

Test compound (BMS-641988) and competitor (unlabeled DHT)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

Procedure:

-

Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold TEDG buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Assay Setup: In assay tubes, add a fixed concentration of [³H]DHT.

-

Add serial dilutions of the test compound (BMS-641988) or unlabeled DHT (for standard curve).

-

Add the prepared prostate cytosol to each tube.

-

Incubation: Incubate the mixture overnight (18-20 hours) at 4°C to allow binding to reach equilibrium.

-

Separation: Add HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the final HAP pellet and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to antagonize androgen-induced gene expression.[7][10]

dot

Caption: Workflow for an AR-mediated transcriptional reporter assay.

Materials:

-

Human cell line expressing AR (e.g., MDA-MB-453, LNCaP).[11]

-

Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., PSA promoter).[7]

-

Transfection reagent (e.g., Lipofectamine).

-

DHT, BMS-641988, and vehicle control (DMSO).

-

Cell lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cell Culture: Plate MDA-MB-453 cells in multi-well plates and allow them to adhere.

-

Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

-

Treatment: Treat the cells with:

-

Vehicle control (DMSO)

-

A fixed concentration of DHT (e.g., 1 nM) to stimulate transcription.

-

The fixed concentration of DHT plus serial dilutions of BMS-641988.

-

-

Incubation: Incubate the treated cells for 24-48 hours.

-

Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence, which is proportional to the level of gene transcription.

-

Data Analysis: Normalize the luminescence values to a control. Plot the inhibition of DHT-induced luminescence against the concentration of BMS-641988 to determine the IC₅₀ value.

Human Prostate Cancer Xenograft Model

This in vivo model assesses the antitumor efficacy of a compound on a human tumor grown in an immunodeficient mouse. The CWR-22 model is derived from a primary human prostate carcinoma and is androgen-dependent.[14][15]

Materials:

-

Immunodeficient male mice (e.g., nude mice).

-

CWR-22-BMSLD1 tumor fragments or cells.[8]

-

BMS-641988 and bicalutamide formulated for oral gavage.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant CWR-22-BMSLD1 tumor fragments into the flanks of male nude mice.

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, bicalutamide, different doses of BMS-641988).

-

Treatment: Administer the compounds daily via oral gavage for the specified duration (e.g., 35-45 days).[4]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent, second-generation androgen receptor antagonist that showed considerable promise in preclinical models, demonstrating clear superiority over bicalutamide. Its development provided valuable insights into structure-activity relationships for AR antagonists. However, the compound's clinical trajectory was ultimately halted by an unacceptable safety profile, specifically neurotoxicity (seizures) likely mediated by off-target effects on the GABA-A receptor. The limited clinical efficacy and evidence of partial agonism further contributed to its discontinuation. Despite its failure to reach the market, BMS-641988 remains an important case study in drug development, highlighting the critical need to balance high on-target potency with a clean off-target safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-641988 - Wikipedia [en.wikipedia.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 7. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. CWR22 xenograft as an ex vivo human tumor model for prostate cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (rel)-BMS-641988: A Potent Nonsteroidal Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1][2] Developed by Bristol-Myers Squibb, this compound, a relative configuration of BMS-641988, demonstrated significant promise in preclinical studies due to its high binding affinity for the AR and its ability to inhibit androgen-dependent gene transcription.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant in vitro and in vivo assays are presented, along with visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in the field of prostate cancer therapeutics. Although the clinical development of BMS-641988 was halted, the compound remains a valuable tool for understanding androgen receptor biology and for the development of next-generation antiandrogen therapies.[4]

Chemical Structure and Properties

This compound is the racemic mixture of the potent nonsteroidal androgen receptor antagonist, BMS-641988.

Chemical Structure:

-

IUPAC Name: N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

-

Stereochemistry: The "rel" designation indicates a relative stereochemistry between the chiral centers.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀F₃N₃O₅S | [5] |

| Molecular Weight | 471.45 g/mol | [5] |

| CAS Number | 573738-99-5 | [5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in DMSO (10 mM) | [5] |

| Storage | Store at -20°C | [7] |

Mechanism of Action and Signaling Pathway

This compound functions as a direct competitive antagonist of the androgen receptor. In normal androgen signaling, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus. Inside the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.

This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[2] This action inhibits the conformational changes necessary for AR activation, nuclear translocation, and subsequent gene transcription.

Biological Activity and Preclinical Data

This compound has demonstrated potent antiandrogenic activity in various preclinical models.

In Vitro Activity

The in vitro potency of BMS-641988 was evaluated through androgen receptor binding assays and transcriptional activation assays.

| Assay Type | Cell Line | Parameter | Value | Source |

| AR Binding Assay | MDA-MB-453 | Kᵢ | 1.7 nM | [7] |

| Transcriptional Activation Assay | MDA-MB-453 | IC₅₀ | 16 nM | [7] |

| Transcriptional Activation Assay | LNCaP | IC₅₀ | 153 nM | [7] |

In Vivo Activity

The antitumor efficacy of BMS-641988 was assessed in human prostate cancer xenograft models in mice.

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Source |

| CWR-22-BMSLD1 | BMS-641988 | 90 mg/kg, p.o., q.d. | >90% | [2][7] |

| CWR-22-BMSLD1 | Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | [2][7] |

| LuCaP 23.1 | BMS-641988 | Not specified | Stasis | [2] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the core [2.2.1]-oxabicyclic succinimide (B58015) scaffold has been described. The general approach involves a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations to introduce the required substituents. A plausible synthetic workflow is outlined below.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[6][8]

Materials:

-

Rat prostate cytosol (source of AR)

-

[³H]-Mibolerone (radioligand)

-

This compound (test compound)

-

Unlabeled Dihydrotestosterone (DHT) (for non-specific binding)

-

Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

-

Hydroxyapatite (B223615) slurry

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, [³H]-Mibolerone, and rat prostate cytosol.

-

Non-specific Binding: Assay buffer, [³H]-Mibolerone, an excess of unlabeled DHT, and rat prostate cytosol.

-

Test Compound: Assay buffer, [³H]-Mibolerone, serially diluted this compound, and rat prostate cytosol.

-

-

Incubate the plate at 4°C for 18-24 hours.

-

Add ice-cold hydroxyapatite slurry to each well to capture the receptor-ligand complexes.

-

Incubate on ice with intermittent mixing.

-

Pellet the hydroxyapatite by centrifugation.

-

Wash the pellets with cold wash buffer.

-

Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values.

Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.[1]

Materials:

-

Prostate cancer cell line (e.g., LNCaP or MDA-MB-453)

-

Reporter plasmid containing an androgen-responsive promoter driving a luciferase gene (e.g., pGL3-PSA-Luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase vector)

-

Transfection reagent (e.g., Lipofectamine)

-

Dihydrotestosterone (DHT)

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with medium containing charcoal-stripped serum.

-

Treat the cells with a fixed concentration of DHT and varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound and determine the IC₅₀ value.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in an animal model bearing human tumors.[7][9]

Materials:

-

Immunocompromised mice (e.g., male nude mice)

-

Human prostate cancer cells (e.g., CWR-22-BMSLD1)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human prostate cancer cells, often mixed with Matrigel, into the flanks of immunocompromised mice.

-

Allow tumors to establish and reach a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 90 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Metabolism

BMS-641988 is metabolized in vivo. The primary metabolic pathway involves transformation by the cytochrome P450 enzyme CYP3A4 to BMS-570511. This metabolite is subsequently reduced by cytosolic reductases to BMS-501949. Notably, all three compounds—the parent drug and its two metabolites—exhibit similar antiandrogenic activity.[4]

Conclusion

This compound is a well-characterized, potent nonsteroidal androgen receptor antagonist. Its high affinity for the AR and its demonstrated efficacy in preclinical models of prostate cancer underscore its value as a research tool. This technical guide provides a consolidated resource of its chemical properties, biological activities, and detailed experimental methodologies to facilitate its use in further investigations into androgen receptor signaling and the development of novel therapeutics for prostate cancer. While its clinical development was halted, the insights gained from the study of this compound continue to inform the design of next-generation antiandrogen agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-641988 - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Androgen Receptor Binding Affinity of BMS-641988

Introduction

BMS-641988 is a potent, nonsteroidal antiandrogen that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] As a competitive antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer, BMS-641988 demonstrated significantly higher binding affinity and antiandrogenic activity compared to first-generation antiandrogens like bicalutamide.[1][2][3][4] Although its clinical development was halted due to safety concerns, its preclinical profile provides valuable insights into the structural requirements for potent AR antagonism.[1][4] This guide offers an in-depth technical overview of the androgen receptor binding characteristics of BMS-641988, intended for researchers and professionals in drug development.

Quantitative Analysis of Androgen Receptor Binding

BMS-641988 exhibits a high binding affinity for the androgen receptor. Its potency has been quantified through various in vitro assays, which are summarized below. The data highlights its superiority over the widely used antiandrogen, bicalutamide.

| Compound | Parameter | Value (nM) | Cell Line / System | Reference |

| BMS-641988 | Ki | 1.7 ± 0.56 | Wild-Type AR | [5][6] |

| Ki | 10 | MDA-MB-453 | [1] | |

| IC50 | 16 ± 3 | MDA-MB-453 (AR Transactivation) | [5][6] | |

| IC50 | 56 | AR Transactivation | [1][7] | |

| IC50 | 153 ± 77 | LNCaP (Cell Growth) | [5][6] | |

| Bicalutamide | Binding Affinity | ~20-fold lower than BMS-641988 | MDA-MB-453 | [1][3][4] |

| Antagonist Activity | ~3 to 7-fold lower than BMS-641988 | In vitro reporter assays | [1][4] |

-

Ki (Inhibition Constant): Represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function, such as AR-mediated gene transactivation or cell growth.

Mechanism of Action

BMS-641988 functions as a direct, competitive antagonist of the androgen receptor. In the presence of androgens like dihydrotestosterone (B1667394) (DHT), it competes for binding to the ligand-binding domain (LBD) of the AR. By occupying the LBD, BMS-641988 prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, DNA binding, and the transactivation of androgen-responsive genes that promote tumor growth.[2][3] Preclinical studies have shown that the gene expression profile resulting from BMS-641988 treatment is more akin to that of castration than to treatment with bicalutamide, indicating a more comprehensive blockade of AR signaling.[2]

Caption: BMS-641988 competitively blocks androgen binding to the AR.

Experimental Protocols

The quantitative data for BMS-641988 were generated using specific biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

Competitive Radioligand Binding Assay (Ki Determination)

This assay is designed to determine the binding affinity of a test compound (BMS-641988) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]DHT) from the androgen receptor.

-

Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type androgen receptor, are commonly used.[3]

-

Reagents:

-

Radioligand: Tritiated dihydrotestosterone ([3H]DHT).

-

Test Compound: BMS-641988 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT) to saturate all specific binding sites.

-

Cell Lysate: Preparation containing the androgen receptor from MDA-MB-453 cells.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding kinetics.

-

-

Procedure:

-

Incubation: A fixed concentration of [3H]DHT and varying concentrations of the competitor (BMS-641988) are incubated with the cell lysate.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration (e.g., using glass fiber filters that trap the receptor-ligand complex) or size-exclusion chromatography.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of [3H]DHT bound to the receptor.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. BMS-641988 - Wikipedia [en.wikipedia.org]

- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Preclinical Head-to-Head Comparison of the Androgen Receptor Antagonists (rel)-BMS-641988 and Bicalutamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preclinical comparison of (rel)-BMS-641988 and bicalutamide (B1683754), two nonsteroidal antiandrogens investigated for the treatment of prostate cancer. While bicalutamide is an established therapy, this compound was a clinical candidate developed by Bristol-Myers Squibb. This document summarizes key preclinical data from in vitro and in vivo studies, presents detailed experimental methodologies for the cited assays, and visualizes relevant biological pathways and experimental workflows. The presented data highlights the significantly greater potency of this compound in antagonizing the androgen receptor and inhibiting tumor growth in preclinical models of prostate cancer, including those resistant to bicalutamide.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer growth and progression. Consequently, androgen deprivation therapy (ADT) and AR antagonists are mainstays of treatment. Bicalutamide is a first-generation nonsteroidal antiandrogen that has been widely used in the management of prostate cancer. However, resistance to bicalutamide often develops, necessitating the development of more potent AR antagonists. This compound is a novel, potent, and competitive AR antagonist that demonstrated significant promise in preclinical studies.[1][2] This guide offers a detailed comparative analysis of the preclinical data for these two compounds.

In Vitro Comparative Data

The in vitro potency of this compound and bicalutamide was assessed through androgen receptor binding affinity and functional reporter gene assays.

Data Presentation: In Vitro Activity

| Parameter | This compound | Bicalutamide | Fold Difference | Cell Line | Reference |

| AR Binding Affinity (Ki) | 1.7 nM | Not explicitly stated, but BMS-641988 has 20-fold higher affinity | ~20x | MDA-MB-453 | [3][4] |

| Functional Antagonist Activity (IC50) | 16 nM | Not explicitly stated, but BMS-641988 is 3- to 7-fold more potent | 3-7x | MDA-MB-453 | [4] |

| LNCaP Cell Growth Inhibition (IC50) | 153 nM | Not explicitly stated | - | LNCaP | [5] |

In Vivo Comparative Data

The in vivo efficacy of this compound and bicalutamide was evaluated in human prostate cancer xenograft models in mice.

Data Presentation: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Compound | Dose & Schedule | Tumor Growth Inhibition (%TGI) | Key Findings | Reference |

| CWR-22-BMSLD1 | This compound | 90 mg/kg, p.o., q.d. | >90% | Superior efficacy to bicalutamide.[2] | [2][6][7] |

| Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | Initial inhibition followed by regrowth.[6] | [2][6] | |

| LuCaP 23.1 | This compound | Not specified | Induced stasis | Highly efficacious. | [7] |

| Bicalutamide | Not specified | Not specified | - | ||

| Bicalutamide-Refractory CWR-22-BMSLD1 | This compound | 90 mg/kg, p.o., q.d. | Significant tumor growth delay | Efficacious in tumors progressing on bicalutamide. | [7] |

| Bicalutamide | 150 mg/kg, p.o., q.d. | Continued tumor growth | - | [7] |

Experimental Protocols

Androgen Receptor (AR) Binding Affinity Assay

Objective: To determine the binding affinity of the test compounds to the androgen receptor.

Methodology: A competitive radioligand binding assay is performed using MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.[4]

-

Cell Culture: MDA-MB-453 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are harvested and homogenized to prepare a cell lysate containing the androgen receptor.

-

The cell lysate is incubated with a fixed concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Increasing concentrations of the unlabeled test compounds (this compound or bicalutamide) are added to compete with the radioligand for binding to the AR.

-

After incubation, the bound and free radioligand are separated, typically by filtration through a glass fiber filter.

-

The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional AR Antagonist Reporter Gene Assay

Objective: To assess the functional antagonist activity of the test compounds on AR-mediated gene transcription.

Methodology: A cell-based reporter gene assay is utilized, often in a cell line like MDA-MB-453, which is transiently transfected with a reporter construct.[6]

-

Reporter Construct: The reporter construct typically contains a promoter with androgen response elements (AREs) driving the expression of a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase.[6]

-

Transfection: The cells are transfected with the reporter plasmid using a suitable transfection reagent.

-

Assay Procedure:

-

After transfection, the cells are treated with a known androgen agonist (e.g., DHT) to stimulate AR-mediated transcription, in the presence of increasing concentrations of the test compounds (this compound or bicalutamide).

-

Following an incubation period, the activity of the reporter enzyme (e.g., SEAP or luciferase) is measured using a chemiluminescent or colorimetric substrate.

-

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal androgen-stimulated reporter activity, is determined by non-linear regression analysis.

In Vivo Human Prostate Cancer Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.

Methodology: Human prostate cancer xenograft models, such as CWR-22-BMSLD1 and LuCaP 23.1, are established in immunocompromised mice.[2][7]

-

Animal Model: Male immunodeficient mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Fragments of the human prostate cancer xenograft are subcutaneously implanted into the flanks of the mice.

-

Drug Administration:

-

Once tumors reach a predetermined size, the mice are randomized into treatment groups.

-

This compound and bicalutamide are typically formulated in a suitable vehicle (e.g., a mixture of PEG-400 and Tween 20) for oral administration (p.o.) via gavage.[3]

-

Dosing is performed daily (q.d.) at specified concentrations (e.g., 90 mg/kg for BMS-641988 and 150 mg/kg for bicalutamide).[6]

-

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Data Analysis: Tumor growth inhibition (%TGI) is calculated at the end of the study. Statistical analysis is performed to compare the tumor growth between the different treatment groups and the vehicle control group.

Gene Expression Profiling

Objective: To understand the molecular mechanisms of action by comparing the global gene expression changes induced by the compounds.

Methodology: Gene expression profiling is performed on tumor samples from the in vivo xenograft studies.[7]

-

Sample Collection: At the end of the in vivo study, tumors are excised from the mice in the different treatment groups (vehicle, bicalutamide, this compound, and castration).

-

RNA Extraction and Microarray Analysis:

-

Total RNA is extracted from the tumor tissues.

-

The quality and quantity of the RNA are assessed.

-

The RNA is then processed and hybridized to a microarray chip (e.g., Affymetrix GeneChip) to measure the expression levels of thousands of genes simultaneously.

-

-

Data Analysis: The microarray data is analyzed to identify genes that are differentially expressed between the treatment groups. This allows for a comparison of the global gene expression profiles induced by this compound, bicalutamide, and castration.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Caption: Simplified Androgen Receptor Signaling Pathway and points of antagonism.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical preclinical in vivo xenograft study.

Conclusion

The preclinical data robustly demonstrates that this compound is a significantly more potent androgen receptor antagonist than bicalutamide. In vitro, it exhibits superior binding affinity and functional antagonism of the AR.[4] In vivo, this compound shows markedly greater anti-tumor efficacy in human prostate cancer xenograft models, including a model that is refractory to bicalutamide.[2][7] Furthermore, gene expression profiling suggests that the molecular effects of this compound more closely resemble those of castration than bicalutamide.[7] Despite its promising preclinical profile, the clinical development of BMS-641988 was terminated due to a seizure observed in a phase I trial. Nevertheless, the preclinical studies of this compound provide valuable insights into the development of next-generation AR antagonists for the treatment of prostate cancer.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. BMS-641988 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-641988: A Potent Androgen Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-641988 is a novel, nonsteroidal small molecule that acts as a potent competitive antagonist of the androgen receptor (AR). Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significantly higher potency than the standard antiandrogen, bicalutamide (B1683754), in preclinical studies. Despite its promising initial profile, the clinical development of BMS-641988 was terminated during Phase I trials due to the observation of a seizure in a patient. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of BMS-641988, intended to serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

Discovery and Rationale

The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[1] While initial androgen deprivation therapy is often effective, the disease frequently progresses to a castration-resistant state where the AR signaling pathway is reactivated.[1] This created a need for more potent and effective AR antagonists. The discovery of BMS-641988 was the result of a structure-based drug design approach aimed at identifying novel nonsteroidal AR antagonists with improved potency and a distinct pharmacological profile compared to existing therapies like bicalutamide.[1]

Chemical Synthesis

The synthesis of BMS-641988 involves a multi-step process. While the detailed, step-by-step experimental protocol is typically found in the supporting information of the primary scientific publication, the general synthetic scheme can be outlined as follows. The synthesis is based on a Diels-Alder reaction to construct the core bicyclic imide structure, followed by functional group manipulations to introduce the key pharmacophoric elements.

Disclaimer: The following experimental protocol is a representative synthesis based on the general schemes described in the cited literature. For the exact, detailed experimental procedures, reagents, and conditions, it is imperative to consult the supporting information of the primary research articles.

Experimental Protocol: Synthesis of BMS-641988 (Representative)

-

Step 1: Synthesis of the Dienophile. The synthesis begins with the preparation of the maleimide (B117702) dienophile. This is typically achieved by reacting 4-amino-2-(trifluoromethyl)benzonitrile (B20432) with maleic anhydride (B1165640) to form the corresponding maleamic acid, which is then cyclized to the maleimide using a dehydrating agent such as acetic anhydride.

-

Step 2: Diels-Alder Reaction. The core [2.2.1]-oxabicyclic imide structure is formed via a Diels-Alder reaction between the maleimide dienophile and a suitable furan-based diene. This reaction establishes the key stereochemistry of the molecule.

-

Step 3: Functional Group Interconversion. Following the cycloaddition, a series of functional group transformations are carried out. This includes the reduction of a carbonyl group and the introduction of the sulfonamide moiety.

-

Step 4: Final Product Formation. The final step involves the coupling of the bicyclic core with the ethanesulfonyl chloride to yield BMS-641988. The product is then purified using standard chromatographic techniques.

Mechanism of Action

BMS-641988 functions as a direct and potent competitive antagonist of the androgen receptor.[2] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This inhibition of ligand binding prevents the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent regulation of target gene transcription.[3] Preclinical studies have shown that BMS-641988 has a significantly higher binding affinity for the AR compared to bicalutamide.[2]

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of BMS-641988.

Biological Evaluation

The biological activity of BMS-641988 was extensively evaluated in a series of in vitro and in vivo studies.

In Vitro Activity

BMS-641988 demonstrated potent antagonist activity in various in vitro assays. Key quantitative data are summarized in the table below.

| Assay Type | Cell Line | Parameter | BMS-641988 | Bicalutamide | Reference |

| AR Binding Affinity | MDA-MB-453 | Ki (nM) | 10 | - | [2] |

| AR Functional Antagonism | MDA-MB-453 | IC50 (nM) | 56 | - | [2] |

| Relative Binding Affinity | MDA-MB-453 | Fold vs. Bicalutamide | ~20x higher | 1x | [2] |

| Antiandrogenic Activity | In vitro assays | Fold vs. Bicalutamide | 3-7x higher | 1x | [2] |

In Vivo Efficacy

The in vivo efficacy of BMS-641988 was evaluated in preclinical xenograft models of human prostate cancer.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| CWR-22-BMSLD1 | BMS-641988 | >90% | [4] |

| CWR-22-BMSLD1 | Bicalutamide | <50% | [4] |

BMS-641988 was also found to be efficacious in tumors that were refractory to bicalutamide treatment.[4]

Experimental Protocols

-

Preparation of Prostate Cytosol: Rat ventral prostates are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to obtain the cytosolic fraction containing the androgen receptors.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the prostate cytosol in the presence of increasing concentrations of the test compound (BMS-641988).

-

Separation and Detection: Bound and free radioligand are separated using a hydroxylapatite-based method. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Cell Culture and Transfection: MDA-MB-453 cells, which endogenously express the androgen receptor, are cultured. The cells are then transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, in the presence of increasing concentrations of the test compound (BMS-641988).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of androgen-induced reporter activity is calculated for each concentration of the test compound to determine the IC₅₀ value.

-

Tumor Implantation: CWR-22-BMSLD1 human prostate cancer cells are implanted subcutaneously into immunocompromised male mice.

-

Tumor Growth and Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups. The animals are treated with the vehicle control, bicalutamide, or BMS-641988, typically administered orally.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study using calipers.

-

Data Analysis: The tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.

Experimental Workflow

Caption: The overall workflow for the discovery and development of BMS-641988.

Metabolism and Pharmacokinetics

BMS-641988 is metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4, to form BMS-570511.[2] This metabolite is subsequently reduced by cytosolic reductases to BMS-501949.[2] Importantly, all three compounds—BMS-641988 and its two major metabolites—exhibit similar antiandrogenic activity.[2]

Clinical Development and Discontinuation

BMS-641988 advanced into Phase I clinical trials for the treatment of castration-resistant prostate cancer.[3] However, the clinical development was halted due to a significant adverse event: a patient experienced an epileptic seizure.[2] In addition to its antiandrogenic activity, BMS-641988 was found to act as a negative allosteric modulator of the GABAA receptor, which likely contributed to the observed seizure activity.[2] The compound was also associated with some drug-induced QT prolongation.[2]

Conclusion

BMS-641988 represents a significant effort in the development of second-generation nonsteroidal antiandrogens. Its discovery and preclinical evaluation highlighted the potential for developing highly potent AR antagonists capable of overcoming resistance to first-generation therapies. However, the unforeseen off-target effects leading to a serious adverse event in a clinical trial underscore the importance of thorough safety profiling in drug development. The story of BMS-641988 provides valuable lessons for medicinal chemists and drug developers, emphasizing the delicate balance between potency, efficacy, and safety. The detailed understanding of its structure-activity relationship and pharmacological profile continues to inform the design of new and safer AR antagonists for the treatment of prostate cancer.

References

- 1. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-641988 - Wikipedia [en.wikipedia.org]

- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-641988 and its Off-Target Interaction with the GABA-A Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-641988, a potent nonsteroidal androgen receptor (AR) antagonist, demonstrated significant promise in preclinical models for the treatment of prostate cancer. However, its clinical development was halted during Phase I trials due to a severe adverse event—a patient experiencing a seizure.[1] This event was attributed to the compound's off-target activity as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This whitepaper provides a detailed examination of the known off-target effects of BMS-641988 on the GABA-A receptor, its metabolism, and the associated clinical implications. While specific quantitative data on the direct interaction of BMS-641988 with the GABA-A receptor is not publicly available, this guide synthesizes the existing information and outlines the standard experimental protocols used to characterize such off-target effects.

Introduction to BMS-641988

BMS-641988 was developed by Bristol-Myers Squibb as a next-generation antiandrogen for the treatment of castration-resistant prostate cancer (CRPC).[1] Its primary mechanism of action is the potent competitive antagonism of the androgen receptor, thereby inhibiting the signaling pathways that drive prostate cancer growth.[1]

On-Target Pharmacology

BMS-641988 exhibits high-affinity binding to the androgen receptor and demonstrates significantly greater potency than the established antiandrogen, bicalutamide, in preclinical models.[1]

Table 1: On-Target Activity of BMS-641988 at the Androgen Receptor

| Parameter | Value | Cell Line | Reference |

| Ki | 10 nM | MDA-MB-453 | [1] |

| IC50 | 56 nM | MDA-MB-453 | [1] |

Off-Target Activity at the GABA-A Receptor

The primary safety concern that emerged during the clinical evaluation of BMS-641988 was its interaction with the GABA-A receptor. It was identified as a negative allosteric modulator (NAM) of this receptor.[1]

Mechanism of GABA-A Receptor Negative Allosteric Modulation

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. When activated by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. Negative allosteric modulators bind to a site on the receptor distinct from the GABA binding site and reduce the receptor's activity, leading to a pro-convulsive state.

Caption: Signaling pathway of GABA-A receptor modulation by BMS-641988.

Clinical Manifestations and Discontinuation

The negative allosteric modulation of the GABA-A receptor by BMS-641988 is the likely cause of the seizure observed in a Phase I clinical trial participant.[1] This serious adverse event led to the termination of the clinical development of BMS-641988.[1]

Metabolism of BMS-641988 and Metabolite Activity

BMS-641988 undergoes metabolic transformation in the body, and its metabolites also possess biological activity.

Metabolic Pathway

BMS-641988 is metabolized by the cytochrome P450 enzyme CYP3A4 to BMS-570511. This intermediate is subsequently reduced by cytosolic reductases to BMS-501949.[1] All three compounds—the parent drug and its two major metabolites—exhibit similar antiandrogenic activity.[1]

Caption: Metabolic pathway of BMS-641988 and associated toxicity.

Pro-convulsive Activity of Metabolite

Preclinical studies revealed that the metabolite BMS-501949 caused seizures in dogs. This finding suggests that the pro-convulsive effects of BMS-641988 may be mediated, at least in part, by this active metabolite.

Experimental Protocols for Assessing GABA-A Receptor Off-Target Effects

While specific experimental data for BMS-641988's interaction with the GABA-A receptor are not publicly available, the following are standard methodologies used to characterize such off-target effects.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. For the GABA-A receptor, a common approach is to use a radiolabeled ligand that binds to a known site on the receptor and measure the ability of the test compound to displace it.

Caption: General workflow for a radioligand binding assay.

Electrophysiology Assays (e.g., Patch-Clamp)

Electrophysiology techniques, such as the patch-clamp method, directly measure the functional effects of a compound on ion channel activity. In the context of the GABA-A receptor, this would involve measuring the chloride current in response to GABA in the presence and absence of the test compound. A negative allosteric modulator would be expected to reduce the GABA-evoked current.

Caption: General workflow for a patch-clamp electrophysiology experiment.

Conclusion and Implications for Drug Development

The case of BMS-641988 serves as a critical reminder of the importance of comprehensive off-target liability screening in early drug development. While the compound demonstrated high potency and efficacy for its intended target, the androgen receptor, its unforeseen interaction with the GABA-A receptor led to a clinically unacceptable safety profile. This underscores the necessity for robust preclinical safety pharmacology programs that include assessments of central nervous system targets, particularly for molecules with the potential to cross the blood-brain barrier. Future drug discovery efforts in the antiandrogen space and beyond should prioritize early identification and mitigation of potential off-target activities to avoid late-stage failures and ensure patient safety.

References

Unraveling the Stereochemistry of (rel)-BMS-641988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988, a potent, nonsteroidal androgen receptor (AR) antagonist, demonstrated significant promise in preclinical studies for the treatment of prostate cancer. However, its clinical development was halted due to adverse effects. A critical and scientifically intriguing aspect of this compound lies in its stereochemistry. The molecule possesses a key chiral center at the C-5 position, leading to a profound divergence in the pharmacological activity of its enantiomers. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing the paradoxical agonist activity of its (S)-enantiomer in contrast to the antagonist action of the (R)-enantiomer. This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

BMS-641988 is a competitive androgen receptor antagonist with a high binding affinity.[1] It was developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC).[1] Preclinical studies revealed its superiority over bicalutamide, a standard antiandrogen, in both in vitro and in vivo models.[2] Despite its promising preclinical profile, the development of BMS-641988 was terminated during Phase I clinical trials due to a seizure experienced by a patient.[3]

A crucial aspect of BMS-641988's pharmacology is its stereochemistry. The designation "(rel)" indicates a racemic mixture of enantiomers. Subsequent research has revealed that the two enantiomers of BMS-641988 possess diametrically opposed activities at the androgen receptor, a phenomenon with significant implications for drug design and development.[4] This guide will dissect the stereochemical nuances of this fascinating molecule.

Stereochemistry and Biological Activity

The central theme of BMS-641988's stereochemistry is the paradoxical activity of its enantiomers. The molecule has a chiral center at the C-5 position of its oxabicyclo[2.2.1]heptane core.

-

(R)-BMS-641988: This enantiomer is a potent androgen receptor antagonist . It competitively binds to the AR, inhibiting the binding of androgens and subsequent downstream signaling that promotes prostate cancer cell growth.

-

(S)-BMS-641988: In a surprising discovery, this enantiomer acts as a potent androgen receptor agonist .[4] This means it activates the androgen receptor, mimicking the effect of natural androgens and potentially promoting the growth of hormone-sensitive prostate cancer.

This antagonist-to-agonist switch based on a single chiral center highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the potential for enantiomeric impurities to confound pharmacological studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its individual enantiomers.

Table 1: In Vitro Androgen Receptor Binding Affinity and Functional Activity

| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) in MDA-MB-453 cells | Functional Agonist Activity (EC50, nM) |

| This compound | 1.7[5][6] | 16[5][6] | Not Reported |

| (R)-BMS-641988 | ~10 (as reported for the active antagonist)[3] | 56 (as reported for the active antagonist)[3] | Inactive as an agonist |

| (S)-BMS-641988 | Not explicitly reported, but implied to have high affinity | Inactive as an antagonist | Potent agonist activity reported[4] |

| Bicalutamide | ~20-fold lower than (R)-BMS-641988[3] | 3- to 7-fold less potent than (R)-BMS-641988[3] | Not Applicable |

Table 2: In Vivo Antitumor Efficacy in CWR-22 Xenograft Model

| Treatment Group | Dose and Schedule | Average Tumor Growth Inhibition (%) | Reference |

| This compound | 90 mg/kg, p.o., q.d. | >90% | [2] |

| Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stereochemistry and activity of BMS-641988.

Synthesis and Enantiomeric Separation

The synthesis of this compound involves a key Diels-Alder cycloaddition to form the oxabicyclic core.[7] The enantiomers are then separated using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Synthesis of this compound (Conceptual Outline):

-

Formation of the N-arylimide: React 4-amino-2-(trifluoromethyl)benzonitrile (B20432) with maleic anhydride (B1165640) to form the corresponding maleimide.

-

Diels-Alder Cycloaddition: React the N-arylmaleimide with a suitable furan (B31954) derivative (e.g., 2,5-dimethylfuran) under thermal conditions to construct the oxabicyclo[2.2.1]heptane skeleton. This reaction typically yields the exo isomer as the major product.

-

Reduction of the Double Bond: The double bond within the bicyclic core is reduced, for example, by catalytic hydrogenation, to yield the saturated scaffold.

-

Functional Group Interconversion: A series of standard organic chemistry transformations are then employed to introduce the sulfonamide group at the C-5 position.

-

Enantiomeric Separation: The resulting racemic mixture of this compound is resolved into its individual (R) and (S) enantiomers using chiral HPLC. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase are used to achieve baseline separation.

Competitive Androgen Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the androgen receptor.

Protocol:

-

Receptor Source: Prepare a source of androgen receptors, typically from the lysate of prostate cancer cells that endogenously express the AR (e.g., MDA-MB-453 cells) or using purified recombinant human AR protein.

-

Radioligand: Use a radiolabeled androgen with high affinity for the AR, such as [³H]-mibolerone or [³H]-R1881.

-

Assay Setup: In a multi-well plate, set up the following reactions in a suitable assay buffer:

-

Total Binding: Radioligand + Receptor preparation.

-

Non-specific Binding: Radioligand + Receptor preparation + a high concentration of an unlabeled androgen (e.g., dihydrotestosterone) to saturate the AR binding sites.

-

Competitive Binding: Radioligand + Receptor preparation + increasing concentrations of the test compound ((rel)-, (R)-, or (S)-BMS-641988).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter (which retains the receptor-ligand complex) or by scintillation proximity assay (SPA).

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of a compound as an AR antagonist or agonist.

Protocol:

-

Cell Line: Use a suitable mammalian cell line, such as PC-3 or HEK293, which have low endogenous AR expression.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with multiple androgen response elements, AREs).

-

-

Compound Treatment: After transfection, treat the cells with:

-

For Antagonist Assay: A known AR agonist (e.g., R1881) in the presence of increasing concentrations of the test compound ((rel)- or (R)-BMS-641988).

-

For Agonist Assay: Increasing concentrations of the test compound alone ((S)-BMS-641988).

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis:

-

For Antagonist Assay: Plot the luciferase activity against the concentration of the test compound. The IC50 value (the concentration that inhibits 50% of the agonist-induced luciferase activity) is determined.

-

For Agonist Assay: Plot the luciferase activity against the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined.

-

In Vivo Xenograft Model

This animal model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., male nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human prostate cancer cells, such as CWR-22, into the flanks of the mice.[8] Allow the tumors to establish and reach a palpable size.

-

Treatment Groups: Randomize the mice into different treatment groups:

-

Treatment and Monitoring: Administer the treatments as scheduled. Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the androgen receptor signaling pathway and the experimental workflows described above.

Caption: Androgen Receptor Signaling Pathway and the opposing effects of BMS-641988 enantiomers.

Caption: A generalized workflow for the synthesis, separation, and characterization of BMS-641988 enantiomers.

Conclusion

The case of this compound serves as a compelling illustration of the profound impact of stereochemistry on pharmacological activity. The opposing actions of its (R)- and (S)-enantiomers on the androgen receptor—one a potent antagonist and the other a potent agonist—underscore the necessity of thorough stereochemical evaluation in drug discovery and development. While the clinical journey of BMS-641988 was cut short, the scientific insights gleaned from its study, particularly regarding the nuanced interactions with the androgen receptor, remain invaluable to the fields of medicinal chemistry and oncology. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, offering a valuable resource for researchers working on the development of novel androgen receptor modulators.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-641988 - Wikipedia [en.wikipedia.org]

- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMS-641988 |CAS:573738-99-5 Probechem Biochemicals [probechem.com]